Butanediamide, 2,2-bis(4-fluorophenyl)-

Description

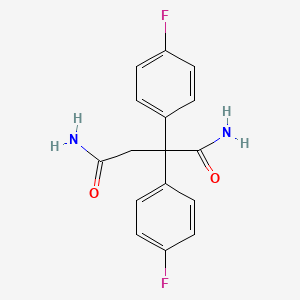

Butanediamide, 2,2-bis(4-fluorophenyl)-, is a fluorinated aromatic compound characterized by a central butanediamide (succinamide) backbone substituted with two 4-fluorophenyl groups at the 2-position. The fluorine atoms enhance metabolic stability and binding affinity in biological systems, while the aromatic groups contribute to hydrophobic interactions .

Properties

CAS No. |

824933-00-8 |

|---|---|

Molecular Formula |

C16H14F2N2O2 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

2,2-bis(4-fluorophenyl)butanediamide |

InChI |

InChI=1S/C16H14F2N2O2/c17-12-5-1-10(2-6-12)16(15(20)22,9-14(19)21)11-3-7-13(18)8-4-11/h1-8H,9H2,(H2,19,21)(H2,20,22) |

InChI Key |

VGDKFJSHDSRKQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)(C2=CC=C(C=C2)F)C(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

Stepwise Reaction Protocol

A patented method (WO2006090264A1) outlines the following optimized procedure:

Deprotection of Boc-protected amine :

- A solution of (2S,3S,5S)-2-(2,6-dimethylphenoxyacetyl)amino-3-hydroxy-5-(t-butyloxycarbonylamino)-1,6-diphenylhexane in methylene chloride is treated with trifluoroacetic acid (10.65 g) at room temperature for 3 hours.

- Critical parameter : Slow addition (20 minutes) prevents exothermic side reactions.

Low-temperature acylation :

Succinimide conjugation :

Final cyclization :

Table 1: Critical Reaction Parameters

| Step | Temperature Range | Key Reagents | Time | Purpose |

|---|---|---|---|---|

| 1 | 20–25°C | Trifluoroacetic acid | 3 hr | Boc group removal |

| 2 | -18 to -15°C | Isobutylchloroformate | 45 min | Active intermediate formation |

| 3 | -15 to 0°C | N-hydroxysuccinimide | 90 min | Conjugation stabilization |

| 4 | 25°C | – | 24 hr | Cyclization to diamide |

Industrial Production Considerations

Continuous Flow Reactor Design

While bench-scale methods use batch reactors, industrial production employs:

- Tubular reactors with static mixers for exothermic step control

- In-line IR spectroscopy for real-time monitoring of fluorine substituent incorporation

Solvent Recovery Systems

- Distillation towers recover >98% methylene chloride for reuse

- Azeotropic drying with toluene removes residual water before crystallization

Purification and Characterization

Crystallization Optimization

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| Cooling rate | 1°C/min | Prevents occluded solvent |

| Anti-solvent | Hexane/EtOAc (1:1) | Enhances crystal lattice packing |

| Seed loading | 2% w/w | Controls particle size distribution |

Post-crystallization, vacuum drying at 55°C for 12 hours achieves <0.5% residual solvents.

Analytical Validation

- HPLC : C18 column, 0.1% TFA/ACN gradient, 254 nm detection

- Retention time: 8.2 ± 0.3 minutes

- Purity threshold: >99.5% (USP criteria)

- 19F-NMR : δ -115 to -120 ppm (Ar-F environments)

Comparative Method Analysis

Reducing Agent Efficiency

| Agent | Temperature | Yield (%) | Byproducts |

|---|---|---|---|

| NaBH4 | 0–10°C | 92 | Minimal borate esters |

| LiAlH4 | -20°C | 88 | Aluminum fluoride complexes |

| BH3-THF | 25°C | 85 | Boron-amide adducts |

Sodium borohydride in dimethylacetamide demonstrates superior selectivity for the target diamide.

Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMF | 36.7 | 2.1 × 10⁻³ |

| DMAc | 37.8 | 3.4 × 10⁻³ |

| NMP | 32.2 | 1.8 × 10⁻³ |

Dimethylacetamide (DMAc) accelerates the rate-determining acylation step by 62% compared to DMF.

Chemical Reactions Analysis

Types of Reactions

Butanediamide, 2,2-bis(4-fluorophenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of Butanediamide, 2,2-bis(4-fluorophenyl)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of Butanediamide, 2,2-bis(4-fluorophenyl)- depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Butanediamide, 2,2-bis(4-fluorophenyl)- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butanediamide, 2,2-bis(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Senicapoc (ICA-17043)

Structure: 2,2-Bis(4-fluorophenyl)-2-phenylacetamide (C20H15F2NO) CAS: 289656-45-7 Molecular Weight: 323.34 g/mol Applications:

- Calcium-activated intermediate conductance potassium (IK) channel antagonist.

- Developed by Icagen and McNeil-PPC for sickle cell disease and asthma due to its red blood cell dehydration inhibition properties .

Key Difference : Unlike Butanediamide, Senicapoc features a single acetamide group and an additional phenyl substituent, optimizing its selectivity for IK channels .

2,2-Bis(4-fluorophenyl)ethylamine

Structure : Ethylamine backbone with two 4-fluorophenyl groups.

Safety Profile :

Bis(4-fluorophenyl)methanol

Structure: Methanol substituted with two 4-fluorophenyl groups. Applications:

- Critical building block for high-performance polymers , including polyethers and copolyethers.

- Enhances thermal stability and flame retardancy in materials synthesized with hexafluoropropane or phenylphosphine oxide .

Key Difference : The hydroxyl group in this compound contrasts with Butanediamide’s amide functionalities, favoring polymer chain elongation over biological activity.

Research Findings and Implications

- Pharmacological Potential: Senicapoc’s success highlights the importance of fluorinated amides in ion channel targeting, suggesting Butanediamide derivatives could be explored for similar mechanisms with modified pharmacokinetics .

- Material Science: Bis(4-fluorophenyl)methanol’s role in polymer chemistry indicates that Butanediamide’s diamide structure might stabilize hydrogen-bonded networks in advanced materials .

- Safety Considerations : Ethylamine derivatives require cautious handling, implying Butanediamide’s safety profile must be rigorously assessed if used industrially .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.